2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
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Overview
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of pyrimidinyl-triazinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidinyl moiety: This step involves the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with an appropriate acylating agent under controlled conditions.
Formation of the triazinyl moiety: This step involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable alkylating agent.
Coupling of the pyrimidinyl and triazinyl moieties: The final step involves the coupling of the two moieties through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-methylacetamide
- 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrimidinyl and triazinyl moieties allows for diverse chemical reactivity and potential for various scientific applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-9-10(2)17-8-22(13(9)24)7-12(23)16-6-11-18-14(21(3)4)20-15(19-11)25-5/h8H,6-7H2,1-5H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBQCCYVDBLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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